N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
CAS No.: 899996-86-2
Cat. No.: VC7704679
Molecular Formula: C17H13N3O4S2
Molecular Weight: 387.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899996-86-2 |
|---|---|
| Molecular Formula | C17H13N3O4S2 |
| Molecular Weight | 387.43 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H13N3O4S2/c1-10(15(21)19-17-18-12-7-3-4-8-13(12)25-17)20-16(22)11-6-2-5-9-14(11)26(20,23)24/h2-10H,1H3,(H,18,19,21) |
| Standard InChI Key | MWQCQUOXWJDOQX-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4S3(=O)=O |
Introduction
Structural Characteristics
The compound’s structure combines two heterocyclic systems: a benzo[d]thiazole ring and a 1,1-dioxido-3-oxobenzo[d]isothiazole unit. The benzo[d]thiazole moiety is a bicyclic system featuring a benzene ring fused to a thiazole, while the 1,1-dioxido-3-oxobenzo[d]isothiazole component contains a sulfone group (-SO₂-) and a ketone (=O) at the 3-position. These groups confer electron-withdrawing properties, influencing reactivity and interactions with biological targets.
Key structural attributes include:
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Planar aromatic systems enabling π-π stacking with protein residues.
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Polar functional groups (sulfone, amide, ketone) facilitating hydrogen bonding.
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Chiral centers at the propanamide linker, suggesting potential enantiomer-specific bioactivity.
Synthesis and Optimization
Primary Synthetic Route
The synthesis involves sequential coupling reactions:
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Benzo[d]thiazol-2-amine is reacted with 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl chloride in anhydrous dichloromethane.
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The reaction is catalyzed by N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
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Purification via column chromatography yields the final product.
Alternative Methods
Pseudosaccharin chloride (3-chloro-benzo[d]isothiazole 1,1-dioxide) has been used to synthesize analogous compounds via nucleophilic substitution with amines . While this method offers moderate yields (40–60%), it highlights the versatility of isothiazole derivatives in medicinal chemistry .
Table 1: Key Reagents and Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | DIPEA | DCM | 0–25°C | 65% |
| 2 | Pseudosaccharin chloride | Dioxane | Reflux | 55% |
Mechanistic Hypotheses
Though the exact mechanism remains unconfirmed, structural analogs suggest two primary pathways:
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Enzyme Inhibition: The sulfone group may interact with catalytic cysteine residues in enzymes like Human Leukocyte Elastase (HLE), mimicking inhibitory activity observed in pseudosaccharin derivatives .
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Receptor Modulation: The planar aromatic systems could bind to ATP pockets in kinases or nuclear receptors, disrupting signaling pathways in cancer cells.
Biological Activity
Antimicrobial Effects
Isothiazole sulfones demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) . The propanamide linker may enhance membrane permeability, potentiating these effects.
Characterization and Validation
Critical quality control metrics include:
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¹H/¹³C NMR: Confirmation of proton environments and carbon骨架.
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High-Resolution Mass Spectrometry (HRMS): Verification of molecular weight (± 0.001 Da).
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HPLC Purity: ≥95% purity using C18 columns and acetonitrile/water gradients.
Applications in Drug Development
The compound’s dual heterocyclic architecture positions it as a multitarget agent. Potential applications include:
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